molecular formula C18H13NO5S B437775 (2-oxo-2-thiophen-2-ylethyl) 4-(furan-2-carbonylamino)benzoate CAS No. 797782-32-2

(2-oxo-2-thiophen-2-ylethyl) 4-(furan-2-carbonylamino)benzoate

Cat. No.: B437775
CAS No.: 797782-32-2
M. Wt: 355.4g/mol
InChI Key: QLKBZLGMZRBXFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-oxo-2-thiophen-2-ylethyl) 4-(furan-2-carbonylamino)benzoate is a complex organic compound with a unique structure that combines furan, benzoic acid, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-oxo-2-thiophen-2-ylethyl) 4-(furan-2-carbonylamino)benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of Furan-2-carbonyl Chloride: Furan-2-carboxylic acid is reacted with thionyl chloride to form furan-2-carbonyl chloride.

    Amidation Reaction: The furan-2-carbonyl chloride is then reacted with 4-aminobenzoic acid to form 4-[(Furan-2-carbonyl)-amino]-benzoic acid.

    Esterification: The final step involves the esterification of 4-[(Furan-2-carbonyl)-amino]-benzoic acid with 2-oxo-2-thiophen-2-yl-ethyl alcohol under acidic conditions to yield the desired ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-oxo-2-thiophen-2-ylethyl) 4-(furan-2-carbonylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Acidic or basic hydrolysis conditions can be employed.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

(2-oxo-2-thiophen-2-ylethyl) 4-(furan-2-carbonylamino)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (2-oxo-2-thiophen-2-ylethyl) 4-(furan-2-carbonylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially disrupting metabolic pathways. The furan and thiophene rings may also interact with cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Thiophene-2-carbonyl)-amino]-benzoic acid butyl ester
  • 4-[(Furan-2-ylmethyl)-aminooxalyl]-amino-benzoic acid butyl ester
  • 4-[(Tetrahydro-furan-2-ylmethyl)-aminooxalyl]-amino-benzoic acid butyl ester

Uniqueness

(2-oxo-2-thiophen-2-ylethyl) 4-(furan-2-carbonylamino)benzoate is unique due to its combination of furan, benzoic acid, and thiophene moieties, which confer distinct chemical and biological properties

Properties

CAS No.

797782-32-2

Molecular Formula

C18H13NO5S

Molecular Weight

355.4g/mol

IUPAC Name

(2-oxo-2-thiophen-2-ylethyl) 4-(furan-2-carbonylamino)benzoate

InChI

InChI=1S/C18H13NO5S/c20-14(16-4-2-10-25-16)11-24-18(22)12-5-7-13(8-6-12)19-17(21)15-3-1-9-23-15/h1-10H,11H2,(H,19,21)

InChI Key

QLKBZLGMZRBXFM-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=CS3

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.